molecular formula C14H17NO3 B8569419 1-(3-(2-Methoxyethoxy)quinolin-6-yl)ethanol

1-(3-(2-Methoxyethoxy)quinolin-6-yl)ethanol

Cat. No. B8569419
M. Wt: 247.29 g/mol
InChI Key: AFUJTGBJJSFASF-UHFFFAOYSA-N
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Patent
US08691838B2

Procedure details

1-(3-(2-methoxyethoxy quinolin-6-yl)ethanol. 3-(2-methoxyethoxy)quinoline-6-carbaldehyde (1.7 g, 7.4 mmol) was dissolved in THF (29 mL, 7.4 mmol) and cooled to −78° C. To the solution was added methylmagnesium bromide (7.4 mL, 22 mmol), and the reaction was allowed to warm to RT. After 1 h, the reaction was quenched with sat. aq ammonium chloride. The material was extracted with DCM (×3) and the combined organics were dried over sodium sulfate, filtered and concentrated in vacuo. The crude material was then purified via MPLC (eluting with 0-100% 90:10:1 DCM:MeOH:NH4OH in DCM). 1-(3-(2-methoxyethoxy)quinolin-6-yl)ethanol was obtained.
[Compound]
Name
3-(2-methoxyethoxy quinolin-6-yl)ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
29 mL
Type
reactant
Reaction Step Two
Quantity
7.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[N:8][C:9]2[C:14]([CH:15]=1)=[CH:13][C:12]([CH:16]=[O:17])=[CH:11][CH:10]=2.[CH2:18]1COCC1.C[Mg]Br>>[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[N:8][C:9]2[C:14]([CH:15]=1)=[CH:13][C:12]([CH:16]([OH:17])[CH3:18])=[CH:11][CH:10]=2

Inputs

Step One
Name
3-(2-methoxyethoxy quinolin-6-yl)ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
COCCOC=1C=NC2=CC=C(C=C2C1)C=O
Name
Quantity
29 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
7.4 mL
Type
reactant
Smiles
C[Mg]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with sat. aq ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
The material was extracted with DCM (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was then purified via MPLC (eluting with 0-100% 90:10:1 DCM:MeOH:NH4OH in DCM)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COCCOC=1C=NC2=CC=C(C=C2C1)C(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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